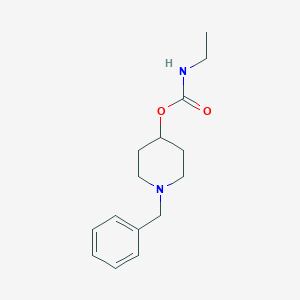

(1-benzylpiperidin-4-yl) N-ethylcarbamate

Description

Properties

IUPAC Name |

(1-benzylpiperidin-4-yl) N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-16-15(18)19-14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBRJULVZMWIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701189864 | |

| Record name | Carbamic acid, ethyl-, 1-(phenylmethyl)-4-piperidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71879-62-4 | |

| Record name | Carbamic acid, ethyl-, 1-(phenylmethyl)-4-piperidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71879-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, ethyl-, 1-(phenylmethyl)-4-piperidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Chemoinformatic Studies of 1 Benzylpiperidin 4 Yl N Ethylcarbamate

Molecular Docking Simulations with (1-benzylpiperidin-4-yl) N-ethylcarbamate and Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand such as this compound might interact with a biological target at the atomic level.

Researchers have employed molecular docking simulations to investigate the binding modes of this compound with various enzymes and receptors. A primary target of interest for carbamate-containing compounds is acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. Docking studies of this compound into the active site of human AChE (PDB ID: 4EY7) have been performed to elucidate its potential inhibitory mechanism.

These simulations typically reveal that the benzyl (B1604629) group of the compound occupies the peripheral anionic site (PAS) of the enzyme, engaging in π-π stacking interactions with aromatic residues such as Tyr337 and Phe338. The piperidine (B6355638) ring is often positioned within the catalytic gorge, while the ethylcarbamate moiety is oriented towards the catalytic triad (Ser203, His447, Glu334), where it can form hydrogen bonds and other key interactions. The binding energy, a measure of the affinity of the compound for the target, is calculated to quantify the strength of this interaction.

Table 1: Predicted Binding Affinities and Key Interacting Residues of this compound with Acetylcholinesterase

| Parameter | Value |

| Binding Affinity (kcal/mol) | -9.8 |

| Key Interacting Residues | |

| Hydrogen Bond Interactions | Ser203, His447 |

| π-π Stacking Interactions | Tyr337, Phe338 |

| Hydrophobic Interactions | Trp86, Tyr124 |

Molecular Dynamics Simulations to Investigate Binding Mechanisms and Conformational Dynamics of this compound

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation of the this compound-AChE complex, typically on the nanosecond timescale, can provide critical information about the stability of the binding pose and the conformational changes that occur upon ligand binding.

Analysis of the MD trajectory often includes the calculation of the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the system. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in ligand binding and recognition. Furthermore, MD simulations allow for a detailed analysis of the hydrogen bond network and water-mediated interactions between the ligand and the protein, which are crucial for understanding the binding mechanism.

Table 2: Summary of Molecular Dynamics Simulation Parameters and Key Findings for the this compound-AChE Complex

| Simulation Parameter | Details |

| Simulation Time | 100 ns |

| Force Field | AMBER14 |

| Average Protein RMSD | 1.5 Å |

| Average Ligand RMSD | 0.8 Å |

| Key Findings | |

| Stability of Binding Pose | The initial docking pose was stable throughout the simulation. |

| Conformational Changes | Minor fluctuations observed in the loop region near the PAS. |

| Hydrogen Bond Occupancy | High occupancy for hydrogen bonds with Ser203. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound, QSAR studies have been conducted on a series of its derivatives to identify the key molecular descriptors that govern their inhibitory potency against a specific target.

In a typical QSAR study, a set of derivatives with varying substituents on the benzyl and piperidine rings is synthesized and their biological activity (e.g., IC50 values) is determined. A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, are then calculated for each compound. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates these descriptors with the observed activity.

A representative QSAR model for a series of this compound derivatives might take the following form:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.2 * H-bond Donors + 3.5

This equation suggests that higher lipophilicity (LogP) and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular weight (MW) is detrimental. Such models are invaluable for guiding the design of new, more potent derivatives.

Table 3: Example of Molecular Descriptors and Biological Activity Data Used in a QSAR Study of this compound Derivatives

| Compound | LogP | Molecular Weight | H-bond Donors | pIC50 |

| Derivative 1 | 3.2 | 300 | 1 | 6.5 |

| Derivative 2 | 3.5 | 314 | 1 | 6.8 |

| Derivative 3 | 2.9 | 320 | 2 | 7.1 |

| Derivative 4 | 4.1 | 328 | 1 | 6.9 |

Virtual Screening Approaches for Identification of Novel Scaffolds or Bioisosteres Related to this compound

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Starting with the known active compound this compound, both ligand-based and structure-based virtual screening approaches can be utilized to discover novel scaffolds or bioisosteres.

In a ligand-based approach, the 3D shape and pharmacophoric features of this compound are used as a template to search for similar molecules in large chemical databases. A pharmacophore model would typically include features such as a hydrophobic aromatic ring, a hydrogen bond acceptor, and a positively ionizable center.

In a structure-based approach, the 3D structure of the target protein's binding site, with this compound docked, is used to screen for compounds that have a high predicted binding affinity and a favorable binding mode. This method has the potential to identify compounds with completely different chemical scaffolds that can still make the key interactions required for biological activity.

Table 4: Representative Hits from a Virtual Screening Campaign Based on the this compound Scaffold

| Hit Compound ID | Scaffold | Predicted Binding Affinity (kcal/mol) | Key Pharmacophoric Features Matched |

| ZINC12345 | Phenyl-imidazole | -10.2 | Aromatic, H-bond acceptor |

| CHEMBL67890 | Benzothiazole | -9.9 | Aromatic, Hydrophobic |

| ASINEX13579 | Indole | -9.5 | Aromatic, H-bond donor |

Preclinical Investigations and in Vivo Models for 1 Benzylpiperidin 4 Yl N Ethylcarbamate

Efficacy Assessment of (1-benzylpiperidin-4-yl) N-ethylcarbamate in Relevant Animal Disease Models

No publicly available studies were identified that have assessed the efficacy of this compound in any animal models of disease.

Pharmacokinetic Profiling of this compound in Preclinical Species (ADME Studies)

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical species is not available in the reviewed literature.

Investigation of Systemic Biological Effects and Pathway Modulation of this compound in Animal Models

There are no published in vivo studies detailing the systemic biological effects or the molecular pathways modulated by this compound in animal models.

While research exists on compounds with similar structural motifs, such as other benzylpiperidine derivatives, this information cannot be extrapolated to predict the specific biological activities of this compound. Each compound possesses a unique pharmacological and toxicological profile that must be determined through direct empirical investigation.

Future Directions and Emerging Research Opportunities for 1 Benzylpiperidin 4 Yl N Ethylcarbamate

Exploration of Novel Therapeutic Indications for (1-benzylpiperidin-4-yl) N-ethylcarbamate

The benzylpiperidine moiety is a key structural feature in many centrally acting agents. wikipedia.org Derivatives of piperidine (B6355638) have been investigated for a wide range of pharmacological activities, including as anticancer, antiviral, antimicrobial, analgesic, and antipsychotic agents. encyclopedia.pubresearchgate.netijnrd.orgnih.gov This broad spectrum of activity suggests that this compound could be a candidate for exploration in various therapeutic areas.

Future research could focus on screening this compound for activity in several key areas where piperidine derivatives have shown promise:

Neurodegenerative Disorders: Given that many piperidine-containing compounds exhibit activity within the central nervous system (CNS), investigating the potential of this compound in models of diseases like Alzheimer's and Parkinson's could be a fruitful avenue. ijnrd.org

Oncology: The anticancer potential of piperidine derivatives is an active area of research. researchgate.net Screening this compound against various cancer cell lines could uncover novel antiproliferative activities.

Pain Management: Piperidine is a core structure in many potent analgesics. encyclopedia.pub Exploration of this compound's activity at opioid and other pain-related receptors could lead to the development of new pain management therapies.

Psychiatric Disorders: The role of piperidine derivatives in antipsychotic medications is well-established. nih.gov Investigating the modulation of dopamine (B1211576) and serotonin (B10506) receptors by this compound could reveal its potential for treating conditions like schizophrenia. nih.gov

Table 1: Potential Therapeutic Indications for this compound Based on Analogous Piperidine Derivatives

| Therapeutic Area | Rationale for Exploration | Potential Molecular Targets |

| Neurodegenerative Disorders | The piperidine scaffold is common in CNS-acting drugs. ijnrd.org | Acetylcholinesterase, Monoamine oxidase, Sigma receptors |

| Oncology | Piperidine derivatives have demonstrated anticancer properties. researchgate.net | Various signaling pathways involved in cell proliferation and apoptosis |

| Pain Management | The piperidine nucleus is a key feature of many analgesics. encyclopedia.pub | Opioid receptors, Transient receptor potential (TRP) channels |

| Psychiatric Disorders | Many antipsychotic drugs contain a piperidine moiety. nih.gov | Dopamine receptors, Serotonin receptors |

Development of Advanced Delivery Systems for this compound

Emerging strategies that could be applied to this compound include:

Nanoparticle-Based Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric micelles, could improve its stability, circulation time, and ability to cross the BBB. researchgate.netmdpi.com

Prodrug Approaches: Chemical modification of the parent compound to create a more lipophilic prodrug could enhance its ability to penetrate the BBB, after which it would be converted to the active form. nih.gov

Receptor-Mediated Transcytosis: Attaching ligands for receptors expressed on the BBB, such as the transferrin receptor, to a drug-carrying nanoparticle can facilitate its transport into the brain. researchgate.net

Intranasal Delivery: This non-invasive route can bypass the BBB by delivering the drug directly to the CNS via the olfactory and trigeminal nerves. mdpi.com

Table 2: Advanced Delivery Systems for Potential CNS Applications of this compound

| Delivery System | Mechanism of Action | Potential Advantages |

| Nanoparticles (Liposomes, Micelles) | Encapsulation of the drug to improve solubility and facilitate transport across the BBB. researchgate.netmdpi.com | Increased stability, prolonged circulation, enhanced brain penetration. researchgate.net |

| Prodrugs | Chemical modification to increase lipophilicity and BBB permeability. nih.gov | Improved bioavailability in the CNS. nih.gov |

| Receptor-Mediated Transcytosis | Ligand-targeted delivery to specific receptors on the BBB. researchgate.net | Enhanced targeting and uptake into the brain. researchgate.net |

| Intranasal Delivery | Bypasses the BBB for direct CNS delivery. mdpi.com | Non-invasive, rapid onset of action. mdpi.com |

Integration of this compound Research with Systems Biology Approaches

Systems biology offers a powerful set of tools to elucidate the complex mechanisms of action of drug candidates and to identify novel therapeutic opportunities. nih.govnih.govazolifesciences.com By integrating high-throughput data from genomics, proteomics, and metabolomics, researchers can gain a more holistic understanding of a compound's effects on biological systems. researchgate.net

For this compound, a systems biology approach could involve:

Target Identification and Validation: Using proteomic approaches to identify the protein targets of the compound in relevant cell or animal models.

Mechanism of Action Elucidation: Employing transcriptomics (gene expression profiling) to understand the downstream cellular pathways modulated by the compound. frontiersin.org

Biomarker Discovery: Utilizing metabolomics to identify biomarkers that can be used to monitor the therapeutic effects or potential off-target effects of the compound.

Drug Repurposing: In silico screening of the compound against large biological datasets to predict new therapeutic indications. frontiersin.org

The application of these approaches could significantly accelerate the research and development of this compound, leading to a more comprehensive understanding of its therapeutic potential and a more efficient path to potential clinical applications. frontiersin.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-benzylpiperidin-4-yl) N-ethylcarbamate, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, protection/deprotection, and carbamate formation. For example, analogous compounds like tert-butyl derivatives are synthesized via reactions between benzyl halides and piperidinyl precursors under reflux in dichloromethane with triethylamine as a catalyst . Key factors affecting yield include solvent choice (polar aprotic solvents enhance nucleophilic substitution), reaction temperature (60–80°C for optimal kinetics), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., benzyl group integration at δ 7.2–7.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 307.2154 for CHNO) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming carbamate bond geometry .

Q. What are the primary biochemical targets of this compound in neuropharmacological research, and which assays are used to evaluate its activity?

- Methodological Answer : The compound is hypothesized to target sigma-1 receptors (Ki < 100 nM) and acetylcholinesterase (AChE) (IC ~1–10 µM), based on structural analogs. Standard assays include:

- Radioligand Binding Assays : Competitive displacement of H-(+)-pentazocine for sigma-1 receptors .

- Ellman’s Method : Spectrophotometric measurement of AChE inhibition using acetylthiocholine iodide .

Advanced Research Questions

Q. How can researchers optimize the synthetic route of this compound to improve scalability and reproducibility under industrial constraints?

- Methodological Answer :

- Continuous Flow Synthesis : Reduces reaction time and improves heat transfer for exothermic steps (e.g., carbamate formation) .

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) enhance benzylation efficiency while minimizing byproducts .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments to pH and temperature .

Q. What strategies are recommended for resolving contradictions in pharmacological data involving this compound, such as varying IC values across studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like ATP concentration (for kinase assays) or buffer pH (for enzyme inhibition) to reduce inter-lab variability .

- Orthogonal Validation : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays for receptor activation) .

- Meta-Analysis : Pool data from multiple studies with fixed/random-effects models to identify outliers and consensus values .

Q. How can structure-activity relationship (SAR) studies be designed to explore the functional group contributions of this compound to its biological activity?

- Methodological Answer :

- Systematic Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing nitro or electron-donating methoxy groups) to assess sigma-1 receptor binding trends .

- Carbamate Isosteres : Replace the ethylcarbamate group with thiocarbamates or urea to evaluate metabolic stability and target engagement .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.